

MI-773 IC50 Values in Different Cell Lines

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Compound Focus: **MI-773**

Cat. No.: S548242

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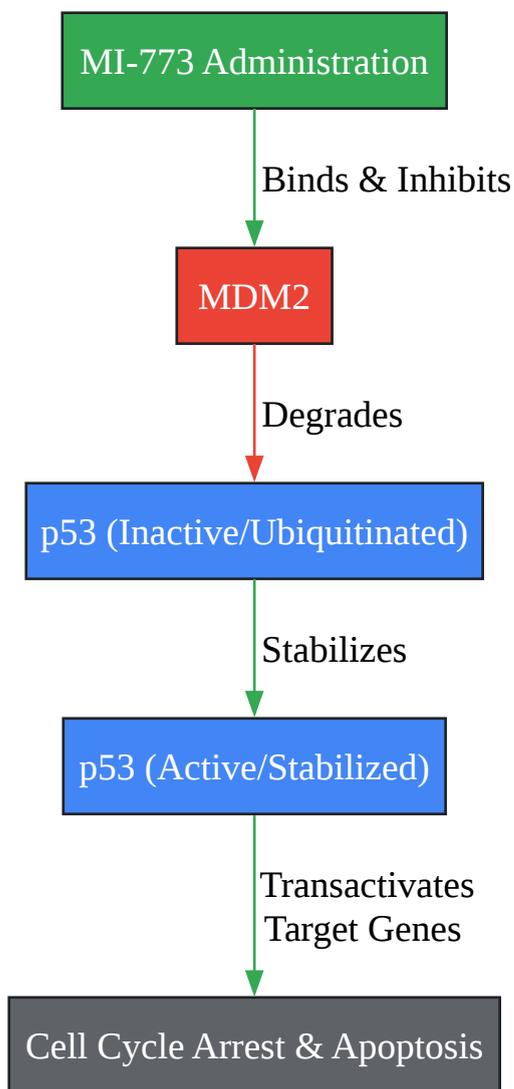
Cell Line	Cancer Type	TP53 Status	IC50 Value (μM)	Citation
SJSA-1	Osteosarcoma	Wild-type	0.092	[1] [2] [3]
RS4;11	Acute Lymphoblastic Leukemia	Wild-type	0.089	[1] [2] [3]
HCT-116	Colon Cancer	Wild-type	0.20	[1] [2] [3]
LNCaP	Prostate Cancer	Wild-type	0.27	[1] [2] [3]
IMR-32	Neuroblastoma	Wild-type	~0.15 (Est. from graph)	[4]
SH-SY5Y	Neuroblastoma	Wild-type	~0.20 (Est. from graph)	[4]
SK-N-AS	Neuroblastoma	Mutant	>10 (Resistant)	[4]
SAOS-2	Osteosarcoma	p53 deleted	>10	[1] [2] [3]
PC-3	Prostate Cancer	Mutant	>10	[1] [2] [3]
SW620	Colon Cancer	Mutant	>10	[1] [2] [3]

Cell Line	Cancer Type	TP53 Status	IC50 Value (μM)	Citation
HCT-116 (p53-/-)	Colon Cancer	p53 deleted	>20	[1] [2] [3]

A large-scale pharmacogenomics study of 274 annotated cell lines confirmed that **MI-773 exhibits sub-micromolar anti-tumour activity in about 15% of cell lines**, with the most sensitive tumour types being **melanoma, sarcoma, renal cancer, gastric cancer, leukaemia, and lymphoma** [5].

Mechanism of Action and Key Experimental Protocols

MI-773 works by disrupting the MDM2-p53 protein-protein interaction. This stabilizes the p53 protein, activating its tumor suppressor functions.



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The primary experiments used to generate the IC₅₀ data in the table are as follows:

- **Cell Viability/Proliferation Assay**

- **Purpose:** To determine the half-maximal inhibitory concentration (IC₅₀) of **MI-773**.
- **Typical Protocol:** Cells are seeded in 96-well plates and treated with a range of **MI-773** concentrations (e.g., from 0.05 μ M to 20 μ M) for 24-48 hours [6] [4]. Cell viability is then measured using assays like Cell Counting Kit-8 (CCK-8) [6] or water-soluble tetrazolium salts [1]. The absorbance is read, and IC₅₀ values are calculated using software like GraphPad Prism.

- **Apoptosis Assay**

- **Purpose:** To confirm that reduced cell viability is due to programmed cell death.
 - **Typical Protocol:** After treatment with **MI-773**, cells are stained with Annexin V and Propidium Iodide (PI) [1] [6]. The percentage of apoptotic cells (Annexin V positive) is then quantified using flow cytometry.
- **Cell Cycle Analysis**
 - **Purpose:** To assess if **MI-773** induces cell cycle arrest.
 - **Typical Protocol:** Treated cells are fixed, permeabilized, and stained with PI, which binds to DNA. The DNA content of cells is analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases (G1, S, G2/M) [6].

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References

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3. SAR405838 | MDM2/MDMX antagonist | Mechanism [selleckchem.com]
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